molecular formula C16H15NO3S2 B4554955 5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4554955
M. Wt: 333.4 g/mol
InChI Key: HHAVABHIDWBLEB-ZROIWOOFSA-N
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Description

5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a chromene moiety and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-formylchromone with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromene moiety may play a role in binding to these targets, while the thiazolidinone ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the chromene moiety but shares the thiazolidinone core.

    3-Formylchromone: Contains the chromene moiety but lacks the thiazolidinone ring.

    5-(2H-Chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the 2-methoxyethyl group.

Uniqueness

5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the chromene moiety and the thiazolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-19-7-6-17-15(18)14(22-16(17)21)9-11-8-12-4-2-3-5-13(12)20-10-11/h2-5,8-9H,6-7,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAVABHIDWBLEB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(2H-chromen-3-ylmethylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

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